D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-
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Overview
Description
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of Fluoro and Nitro Groups: The protected phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and nitro groups. This can be achieved using reagents like fluorine gas or nitronium tetrafluoroborate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.
Automated Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including pain management and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to pain perception, inflammation, and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, methyl ester
- DL-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-ethyl-
Uniqueness
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- is unique due to the specific combination of fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
173775-54-7 |
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Molecular Formula |
C14H17FN2O6 |
Molecular Weight |
328.29 g/mol |
IUPAC Name |
(2R)-3-(4-fluoro-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17FN2O6/c1-14(2,3)23-13(20)16-10(12(18)19)6-8-4-5-9(15)11(7-8)17(21)22/h4-5,7,10H,6H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
JKJBFOWSXXVZCU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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